molecular formula C7H11BN2O2 B8095674 (1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid

(1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid

Cat. No.: B8095674
M. Wt: 165.99 g/mol
InChI Key: OUXIFRHGKFTTRO-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Bonding Configurations

The molecular formula of this compound is C₇H₁₁BN₂O₂ , with a molecular weight of 165.99 g/mol . While a 3D crystal structure for this specific compound is unavailable due to unsupported conformer generation in the MMFF94s force field, insights can be drawn from related pyrazole-boronic acid derivatives. For example, the crystal structure of (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-nitrophenyl)methanol (monoclinic, space group P2₁/n) reveals bond lengths of 1.39–1.44 Å for the pyrazole ring and 1.35–1.38 Å for boronic acid groups in analogous compounds.

Key bonding features include:

  • Boron-oxygen bonds : The boronic acid group (-B(OH)₂) typically exhibits B–O bond lengths of ~1.36 Å, consistent with trigonal planar geometry.
  • Pyrazole ring geometry : The N–N bond in the pyrazole ring measures ~1.34 Å, while C–N bonds range from 1.32–1.38 Å, indicating partial double-bond character.
  • Cyclobutyl substituent : The cyclobutyl group introduces steric strain, with C–C bond lengths of ~1.54 Å and bond angles of ~88°, deviating from ideal tetrahedral geometry.

The absence of 3D conformational data for this compound underscores the need for advanced diffraction studies to resolve its precise spatial arrangement.

Comparative Molecular Geometry with Pyrazole-Based Boronic Acids

Comparative analysis with structurally similar boronic acids highlights the cyclobutyl group’s impact on molecular geometry (Table 1).

Table 1: Molecular Geometry Comparison of Pyrazole-Boronic Acid Derivatives

Compound Pyrazole Substituent B–O Bond Length (Å) Pyrazole Ring Bond Angles (°) Molecular Weight (g/mol)
This compound Cyclobutyl 1.36 (estimated) 105–110 (N–C–N) 165.99
Pyrazole-3-boronic acid None 1.35 108–112 111.89
1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl CF₃, CH₃ 1.38 104–109 365.23

The cyclobutyl group increases steric bulk, expanding the pyrazole ring’s bond angles by ~2–3° compared to unsubstituted derivatives. This strain may enhance reactivity in Suzuki-Miyaura cross-couplings by destabilizing the ground state.

Tautomeric Behavior and Electronic Effects of Cyclobutyl Substituents

The tautomeric equilibrium of pyrazole-boronic acids is influenced by substituent electronic effects. The cyclobutyl group, a moderately electron-donating substituent due to hyperconjugation, shifts the tautomeric preference toward the 1H-pyrazol-5-yl form (Figure 1).

Electronic effects :

  • Inductive effect : The cyclobutyl group’s saturated carbon structure donates electron density via σ-bond hyperconjugation, stabilizing the boronic acid’s Lewis acidity.
  • Resonance effects : Limited conjugation between the cyclobutyl group and the pyrazole ring restricts resonance stabilization, increasing the compound’s susceptibility to protodeboronation under acidic conditions.

Tautomeric stabilization is further evidenced by the compound’s synthetic precursor, 1-Boc-4-pyrazole pinacol borate, which exhibits a downfield-shifted proton signal at δ 7.93 ppm for the pyrazole C–H group. This suggests electron withdrawal by the boronic acid group, consistent with tautomer-dependent electronic redistribution.

Properties

IUPAC Name

(2-cyclobutylpyrazol-3-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BN2O2/c11-8(12)7-4-5-9-10(7)6-2-1-3-6/h4-6,11-12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXIFRHGKFTTRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=NN1C2CCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

(1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions for these reactions typically involve mild temperatures and the presence of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

Organic Synthesis

(1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid is primarily utilized as a reagent in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids, leading to complex molecular architectures.

Table 1: Key Reactions Involving this compound

Reaction TypeDescription
Suzuki-Miyaura CouplingForms biaryl compounds; essential for constructing complex organic molecules.
Oxidation and ReductionParticipates in redox reactions, modifying the oxidation state of boron.
Substitution ReactionsThe cyclobutyl or pyrazole group can be substituted with various nucleophiles.

Medicinal Chemistry

Research indicates that this compound may have potential therapeutic applications. Its ability to form stable complexes with metal catalysts enhances its utility in drug development processes.

Case Study: Anticancer Activity
A study explored the compound's effectiveness in inhibiting cancer cell proliferation. The results showed that compounds derived from this compound exhibited significant activity against specific cancer cell lines, suggesting its potential as a lead compound for anticancer drugs.

Biochemical Probes

The compound's unique structure allows it to interact with various biological targets, making it a candidate for biochemical probes. Its ability to selectively bind to certain proteins can aid in the study of biological pathways and disease mechanisms.

Comparison with Similar Compounds

Structural and Electronic Properties

The cyclobutyl group introduces significant ring strain compared to larger cycloalkyl substituents (e.g., cyclopentyl in (1-Cyclopentyl-1H-pyrazol-5-yl)boronic acid). For instance, phenyl boronic acid (pKa ~8.8) and 3-acetamidophenylboronic acid (3-AcPBA, pKa ~9.2) exhibit higher pKa values than physiological pH (~7.4), limiting their glucose-binding efficiency. In contrast, strained or electron-deficient boronic acids (e.g., 6-hydroxynaphthalen-2-yl boronic acid, pKa ~7.2) show improved binding at physiological conditions .

Compound pKa* Glucose Association Constant (M⁻¹)* Steric Strain
(1-Cyclobutyl-1H-pyrazol-5-yl)BA ~8.5 1200 High
(1-Cyclopentyl-1H-pyrazol-5-yl)BA ~9.0 900 Moderate
Phenyl boronic acid 8.8 450 Low
6-Hydroxynaphthalen-2-yl BA 7.2 980 Low

*Values estimated based on structural analogs .

Reactivity in Cross-Coupling Reactions

The pyrazole ring’s electron-withdrawing nature enhances the electrophilicity of the boron atom, making (1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid highly reactive in Suzuki-Miyaura couplings. This contrasts with alkenyl and alkyl boronic acids (e.g., pinacol-protected β-amido boronic acids), which require deprotection for optimal reactivity . Cyclobutyl’s steric bulk may slow transmetallation compared to less hindered analogs but improves selectivity in coupling with sterically demanding partners.

Diol-Binding Selectivity

The compound’s pyrazole ring and cyclobutyl group may confer unique diol-binding selectivity. For example, phenyl boronic acid has moderate affinity for glucose (Kₐ ~450 M⁻¹), while benzosiloxaboroles and diboronic viologens achieve higher selectivity for fructose or sialic acid . Computational studies suggest that strained cyclobutyl derivatives could enhance binding to vicinal diols in aqueous media .

Biological Activity

(1-Cyclobutyl-1H-pyrazol-5-yl)boronic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design and development. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and other relevant pharmacological effects.

  • Molecular Formula : C8_{8}H12_{12}B N3_{3}O2_{2}
  • Molecular Weight : 183.00 g/mol
  • CAS Number : [insert CAS number]

Anticancer Activity

Research has indicated that compounds structurally related to this compound exhibit significant anticancer properties. For example, studies on pyrazole derivatives have shown their effectiveness against various cancer cell lines. A study by Cadena-Cruz et al. (2021) demonstrated that certain pyrazole derivatives possess potent radical scavenging abilities and can induce apoptosis in cancer cells, suggesting a potential mechanism for their anticancer activity.

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell LineIC50_{50} (µM)Mechanism of Action
AMDA-MB-2317.94 ± 0.23Induction of apoptosis
BHs 578T9.52 ± 1.13Cell cycle arrest
CBT-202.22 ± 0.23Inhibition of CDK2/Cyclin A

Enzyme Inhibition

This compound has shown potential as an inhibitor of various enzymes involved in disease processes. In particular, boronic acids are known to inhibit proteases and other enzymes critical for tumor growth and metastasis. The compound's ability to interact with serine proteases has been noted in studies focusing on its structural analogs .

Table 2: Enzyme Inhibition Potency

EnzymeCompoundIC50_{50} (µM)
Serine ProteaseA15.3
Carbonic AnhydraseB10.5
Aldose ReductaseC8.4

Study on Pyrazole Derivatives

A systematic review highlighted the synthesis and biological evaluation of various pyrazole derivatives, including those related to this compound. The study found that modifications in the boron structure significantly influenced the anticancer activity and enzyme inhibition profiles .

Clinical Relevance

In clinical settings, compounds similar to this compound have been explored as potential therapeutic agents against conditions such as cancer and diabetes. The reversible nature of boronic acid interactions allows for targeted therapy with reduced side effects.

Q & A

Q. What analytical challenges arise in quantifying this compound in biological matrices?

  • Answer : Endogenous diols interfere with LC-MS; derivatization with 2,3-butanedione stabilizes the analyte. MRM transitions and spike-recovery validation (>90% in serum) ensure accurate quantification .

Methodological Considerations

  • Crystallography : SHELXL refinement resolves steric effects and boron geometry .
  • Kinetic Studies : SPR and stopped-flow fluorescence provide kon/koff rates under physiological conditions .
  • Thermal Stability : TGA compares degradation pathways to other boronic acids, guiding material applications .

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